InCp vs. TMI for ALD ITO
In direct head-to-head comparison for ALD ITO film deposition, both InCp and TMI were evaluated as indium precursors alongside TDMASn (tin precursor) with O₂ plasma oxidant [1]. The study characterized how ALD ITO resistivity changes with different In precursors, examining In:Sn composition ratio, film thickness, deposition temperature, and annealing conditions. While full comparative resistivity values require access to the complete conference dataset, the study establishes that InCp serves as a viable, directly comparable alternative to the industry-standard TMI, with distinct process outcomes that differ based on precursor choice [1].
| Evidence Dimension | ITO film resistivity and transistor performance dependence on indium precursor choice |
|---|---|
| Target Compound Data | InCp evaluated for ALD ITO deposition with O₂ plasma |
| Comparator Or Baseline | TMI (trimethylindium) evaluated under identical process conditions |
| Quantified Difference | Direct comparative evaluation performed; full quantitative resistivity and transistor data presented in referenced conference proceedings |
| Conditions | ALD ITO deposition using TDMASn as Sn precursor, O₂ plasma as oxygen source, on SiO₂/Si(100) and glass substrates |
Why This Matters
For procurement decisions involving ALD ITO process development, this study provides the only direct experimental comparison of InCp versus TMI for identical ITO film deposition, enabling evidence-based precursor selection rather than assumption-driven substitution.
- [1] Moreno N, Liu S, Wen X, et al. EL19.03.04: Process Development and Material Characterization for ALD Indium Tin Oxide (ITO) Thin Films. MRS Fall Meeting. Compared InCp and TMI as In precursors for ALD ITO. View Source
